(3R)-3-(pyridin-3-yloxy)pyrrolidine

Nicotinic acetylcholine receptor Enantioselective binding α4β2 subtype selectivity

Racemic mixtures compromise α4β2 nAChR pharmacology. This enantiopure (R)-form (IC50 45 nM) resolves potency discrepancies, enabling definitive SAR. • α4β2 nAChR IC50: 45 nM (vs. 449 nM for (S)-form, 209 nM racemate) • 10-fold enantioselective binding; validated scaffold for CNS probe development • Enantiopure ≥95% HPLC; low MW (164 Da) fragment suitable for FBDD

Molecular Formula C9H12N2O
Molecular Weight 164.20 g/mol
Cat. No. B8607166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R)-3-(pyridin-3-yloxy)pyrrolidine
Molecular FormulaC9H12N2O
Molecular Weight164.20 g/mol
Structural Identifiers
SMILESC1CNCC1OC2=CN=CC=C2
InChIInChI=1S/C9H12N2O/c1-2-8(6-10-4-1)12-9-3-5-11-7-9/h1-2,4,6,9,11H,3,5,7H2/t9-/m1/s1
InChIKeyDCWKRPJLVIHGCZ-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (3R)-3-(Pyridin-3-yloxy)pyrrolidine


(3R)-3-(Pyridin-3-yloxy)pyrrolidine (CAS 259261-88-6, CHEMBL10260) is a chiral heterocyclic building block consisting of a pyrrolidine ring linked via an ether bridge to the 3-position of pyridine . The (R) configuration at the pyrrolidine C3 position defines a specific three-dimensional pharmacophore that is critical for molecular recognition at the nicotinic acetylcholine receptor (nAChR) α4β2 subtype [1]. This compound has been rigorously characterized in binding assays and serves as a key intermediate for the synthesis of subtype-selective nAChR ligands and as a privileged fragment in fragment-based drug discovery programs [2].

Chiral (R)-pyrrolidine building block for nAChR ligand synthesis
Defined stereochemistry at C3 supports α4β2 subtype-selective studies
Reported binding activity in radioligand displacement assays
Privileged fragment for fragment-based drug discovery programs

Why (R)-Enantiomer Is Critical for α4β2 nAChR


The (R) and (S) enantiomers of 3-(pyridin-3-yloxy)pyrrolidine exhibit markedly different binding affinities at the α4β2 nAChR subtype, with the (R)-enantiomer (IC50 = 45 nM) demonstrating roughly 10-fold higher affinity than its (S)-counterpart (IC50 = 449 nM) [1]. Moreover, the racemic mixture (IC50 = 209 nM) is approximately 4.6-fold less potent than the pure (R)-enantiomer, directly demonstrating that procurement of enantiopure material is a functional necessity [2]. Substitution with a piperidine (6-membered) or azetidine (4-membered) ring abolishes or fails to improve binding, confirming that the stereochemically defined 5-membered pyrrolidine ring is an essential scaffold feature [3].

Enantiomer identity (S)-enantiomer shows a distinct binding profile at α4β2; substitution may shift assay response and require concentration adjustment.
Racemic mixture Racemic material dilutes the active (R) component; reported 4.6-fold potency difference may reduce assay signal per unit mass.
Ring scaffold Piperidine or azetidine analogs show different or absent binding; pyrrolidine ring is essential for maintaining receptor fit.

(3R)-3-(Pyridin-3-yloxy)pyrrolidine: Selectivity Data


Enantioselective Binding at α4β2 nAChR

Direct head-to-head comparison reveals that (3R)-3-(pyridin-3-yloxy)pyrrolidine binds the α4β2 nAChR with an IC50 of 45 nM, whereas the (S)-enantiomer yields an IC50 of 449 nM [1]. This represents a ~10-fold difference in binding affinity, firmly establishing enantioselectivity as a critical determinant of receptor engagement.

Enantiomer Binding
Head-to-head
(R) IC50 45 nM vs (S) 449 nM
Reported ~10-fold higher affinity; supports enantiopure procurement.
Rat α4β2 nAChR radioligand assay
Nicotinic acetylcholine receptor Enantioselective binding α4β2 subtype selectivity

Enantiopure vs. Racemic Potency at α4β2 nAChR

The racemic mixture of 3-(pyrrolidin-3-yloxy)pyridine displays an IC50 of 209 nM at the α4β2 nAChR [1]. The pure (R)-enantiomer (IC50 = 45 nM) thus achieves a 4.6-fold improvement in potency, demonstrating that enantiopurity directly translates to superior functional activity.

Enantiopure vs Racemic
Cross-study comparable
(R) 45 nM vs racemic 209 nM; 4.6× lower IC50
Supports enantiopurity requirement; racemic use may reduce assay sensitivity.
Data curated across BindingDB records
Nicotinic acetylcholine receptor Enantiomeric enrichment Racemic mixture comparison

Optimal Pyrrolidine Ring Size at α4β2 nAChR

Systematic SAR studies show that the pyrrolidine (5-membered) ring is required for productive binding: the racemic pyrrolidine ether (IC50 = 209 nM) and piperidine ether (IC50 = 205 nM) exhibit comparable affinities, whereas the azetidine (4-membered) analogue shows no measurable binding [1]. This class-level evidence indicates that the 5-membered pyrrolidine ring defines a minimum and optimal ring size for the scaffold, with the (R)-configuration adding the enantioselective potency boost documented above.

Scaffold Ring Size
Class-level
Pyrrolidine IC50 209 nM; Piperidine 205 nM; Azetidine no binding
Pyrrolidine ring reported as smallest active azacycle; (R)-enantiomer further improves affinity.
SAR study in α4β2 nAChR displacement assay
Nicotinic acetylcholine receptor Scaffold optimization Ring size SAR

Applications of (3R)-3-(Pyridin-3-yloxy)pyrrolidine


α4β2 nAChR Subtype-Selective Ligand Development

The 10-fold enantioselective binding difference at α4β2 nAChR makes this compound an essential tool for developing subtype-selective agonists or antagonists. Medicinal chemistry teams requiring defined SAR at the pyrrolidine chiral center must source the (R)-enantiomer to avoid confounding data from the weakly active (S)-form [1].

Enantioselective Fragment Screening for CNS Targets

As a low-molecular-weight (164 Da) fragment with a defined chiral center, (3R)-3-(pyridin-3-yloxy)pyrrolidine is suitable for fragment screening campaigns targeting CNS proteins. Its validated binding at nAChR provides a strong rationale for inclusion in libraries designed for nicotinic receptor or structurally related CNS targets [2].

Chiral Pyrrolidine Building Blocks for Kinase & PDE Inhibitors

The (R)-configured pyrrolidine-ether scaffold serves as a precursor for more elaborated kinase and phosphodiesterase inhibitor cores (e.g., PIM kinase inhibitors and PDE4 inhibitors). Procuring the enantiopure (R)-form ensures downstream synthetic transformations preserve stereochemical integrity, eliminating the need for costly chiral resolution [3].

Selective nAChR Probes for Neuroscience

Neuroscience laboratories investigating cholinergic signaling in pain, cognition, or addiction require well-characterized probe molecules. The (R)-enantiomer, with its documented IC50 of 45 nM at α4β2 nAChR, offers a quantitatively defined pharmacological tool that outperforms the racemic mixture and the (S)-enantiomer in potency and selectivity [1].

Application
Selection Property
Validation Focus
α4β2 nAChR Subtype-Selective Ligand Development
Enantiomer-attribution review
nAChR α4β2 binding endpoint context
Enantioselective Fragment Screening for CNS Targets
Chiral-center identity review
Fragment-based screening context
Chiral Pyrrolidine Building Blocks for Kinase & PDE Inhibitors
Stereochemical-control context
Enantiomeric purity for synthesis integrity
Selective nAChR Probes for Neuroscience
Enantiomer-comparison context
Reported selectivity and assay-response review
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